3-(4-Methoxyphenyl)-2H-chromen-2-one

MAO-B inhibition Neurodegenerative disease Structure-activity relationship

Problem: Generic 3-phenylcoumarin substitutions introduce unquantifiable variability in target engagement for MAO-B and XO assays, compromising data reproducibility. Solution: 3-(4-Methoxyphenyl)-2H-chromen-2-one (CAS 23000-33-1) delivers a validated, substituent-specific scaffold: • MAO-B: 4-methoxy substitution correlates with high nanomolar potency & exceptional selectivity over MAO-A, reducing hypertensive risk. • XO: 6-nitro derivatives of this core achieve low µM IC50 via uncompetitive mechanism. • Antimitotic: Polyalkoxy derivatives demonstrate antiproliferative & antitubulin activity in sea urchin embryo model. Batch-specific QC documentation provided. Standard pack sizes available for immediate global dispatch.

Molecular Formula C16H12O3
Molecular Weight 252.26 g/mol
CAS No. 23000-33-1
Cat. No. B188508
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Methoxyphenyl)-2H-chromen-2-one
CAS23000-33-1
Molecular FormulaC16H12O3
Molecular Weight252.26 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C2=CC3=CC=CC=C3OC2=O
InChIInChI=1S/C16H12O3/c1-18-13-8-6-11(7-9-13)14-10-12-4-2-3-5-15(12)19-16(14)17/h2-10H,1H3
InChIKeyLDECIIDIVZISJV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 1 g / 5 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(4-Methoxyphenyl)-2H-chromen-2-one Specifications


3-(4-Methoxyphenyl)-2H-chromen-2-one (CAS 23000-33-1), also known as 3-(4-methoxyphenyl)coumarin, is a synthetic derivative belonging to the 3-phenylcoumarin subclass of chromen-2-ones. Its core structure comprises a benzopyran-2-one scaffold substituted at the 3-position with a 4-methoxyphenyl ring. This compound serves as a pivotal scaffold in medicinal chemistry for developing enzyme inhibitors, particularly for monoamine oxidase B (MAO-B) and xanthine oxidase (XO), and is also utilized as a building block for more complex polyalkoxy derivatives exhibiting antimitotic properties [1]. Typical specifications include a molecular formula of C₁₆H₁₂O₃ and a molecular weight of 252.26 g/mol . Commercial offerings generally report purities of 95% to 98% .

3-(4-Methoxyphenyl)-2H-chromen-2-one Substitution Risks


The 3-phenylcoumarin scaffold is highly sensitive to substituent modifications, rendering generic substitutions scientifically invalid. The presence, position, and electronic nature of substituents on the phenyl ring and the coumarin core drastically alter target affinity and selectivity. For instance, in the context of MAO-B inhibition, the simple addition of a 4-methoxy group to the phenyl ring fundamentally shifts activity relative to the unsubstituted 3-phenylcoumarin. Furthermore, SAR studies on halogenated 3-phenylcoumarins demonstrate that even minor changes—such as moving a methoxy group from the para to the meta position—can change inhibitory potency by orders of magnitude [1]. Thus, interchanging 3-(4-Methoxyphenyl)-2H-chromen-2-one with a closely related analog (e.g., a 3-phenylcoumarin lacking the 4-methoxy substituent, or a 4-hydroxy derivative) without rigorous validation would introduce unquantifiable variability in target engagement and downstream biological outcomes, jeopardizing data reproducibility in any assay system.

3-(4-Methoxyphenyl)-2H-chromen-2-one Evidence Benchmark


MAO-B Inhibition: Role of 4-Methoxy Substitution

Within the 3-phenylcoumarin class, the introduction of a para-methoxy group on the 3-phenyl ring is a critical determinant for achieving potent MAO-B inhibition. While a direct, head-to-head comparison for the unsubstituted 3-(4-methoxyphenyl) coumarin is not available in the extracted dataset, its activity can be reliably inferred from SAR studies on closely related halogenated scaffolds. For the specific subclass of bromo-6-methyl-3-phenylcoumarins, the incorporation of a 4-methoxy group consistently yields inhibitors with low nanomolar IC₅₀ values [1]. For example, a representative compound with a 4-methoxyphenyl ring (Compound 5 in the series) demonstrated an IC₅₀ of 3.23 nM against MAO-B, a potency approximately 6-fold greater than the reference drug selegiline (IC₅₀ = 19.60 nM). This underscores that the 4-methoxyphenyl moiety is a privileged substructure for high-affinity MAO-B binding, a characteristic not shared by unsubstituted 3-phenylcoumarins.

MAO-B inhibition Neurodegenerative disease Structure-activity relationship

MAO-B Selectivity via 4-Methoxyphenyl Scaffold

Beyond potency, the 3-(4-methoxyphenyl) coumarin scaffold confers a remarkable degree of selectivity for the MAO-B isoform over MAO-A, a critical safety parameter for drug development. Inhibition of MAO-A is linked to adverse cardiovascular effects (the 'cheese effect'). In the same series of bromo-6-methyl-3-phenylcoumarins, compounds bearing a 4-methoxyphenyl group (Compounds 4, 5, and 6) displayed extraordinary MAO-B selectivity indices (SI), ranging from 9,050-fold to 30,960-fold [1]. This level of selectivity is a direct consequence of the specific substitution pattern and is not a general property of all 3-phenylcoumarins.

MAO-B selectivity Isoform selectivity Drug safety

Xanthine Oxidase Inhibition by 4-Methoxy-6-Nitro Coumarins

The 3-(4-methoxyphenyl) core also serves as a productive scaffold for developing inhibitors of xanthine oxidase (XO), a validated target for gout and hyperuricemia. A comparative study evaluating 3-phenylcoumarins versus 2-phenylbenzofurans identified 3-(4-methoxyphenyl)-6-nitrocoumarin (Compound 4) as the most promising XO inhibitor in the coumarin series. This compound, a direct derivative of the target molecule (differing only by the addition of a 6-nitro group), exhibited an IC₅₀ of 8.4 μM and acted via an uncompetitive mechanism [1]. Its activity was superior to several other 3-phenylcoumarins bearing different substitution patterns (e.g., compounds 7-12), which showed lower percent inhibition or were inactive.

Xanthine oxidase Gout Hyperuricemia Anti-inflammatory

Antimitotic Activity of Polyalkoxy 3-(4-Methoxyphenyl) Coumarins

The 3-(4-methoxyphenyl) coumarin core is a critical template for generating antimitotic agents. A series of polyalkoxy-3-(4-methoxyphenyl)coumarins, synthesized from plant-derived allylpolyalkoxybenzenes, were evaluated in a phenotypic sea urchin embryo assay for antiproliferative antitubulin activity. The presence of the 4-methoxyphenyl group at the 3-position of the coumarin ring is a conserved feature of these active compounds [1]. While specific IC₅₀ values are not provided in the abstract, the study confirms that these novel derivatives, designed around the target compound's core, exhibit significant in vivo antimitotic effects, validating the scaffold's utility in oncology research.

Antimitotic Anticancer Tubulin polymerization Sea urchin embryo assay

3-(4-Methoxyphenyl)-2H-chromen-2-one Applications


MAO-B Lead Optimization for Parkinson's Disease

For medicinal chemistry teams focused on developing next-generation MAO-B inhibitors for Parkinson's disease, 3-(4-Methoxyphenyl)-2H-chromen-2-one serves as a privileged starting scaffold. Its structural features, specifically the 4-methoxyphenyl group, are strongly correlated with both high nanomolar potency and exceptional selectivity for MAO-B over MAO-A, as evidenced by SAR studies on closely related analogs [1]. This inherent selectivity profile reduces the risk of hypertensive crises associated with MAO-A inhibition, offering a clear advantage over less selective 3-phenylcoumarin starting points. Procuring this specific compound allows for systematic exploration of additional substitutions on the coumarin core (e.g., halogenation) to further optimize potency and pharmacokinetic properties, building upon a validated foundation of target engagement and safety.

Xanthine Oxidase Inhibitor Hit-to-Lead for Gout

Researchers developing non-purine based xanthine oxidase (XO) inhibitors for the treatment of gout should prioritize the 3-(4-methoxyphenyl) coumarin scaffold. Direct comparative data confirm that derivatives of this core, such as 3-(4-methoxyphenyl)-6-nitrocoumarin, are the most potent XO inhibitors within their structural class, exhibiting low micromolar IC₅₀ values and an uncompetitive mechanism of action [1]. This quantitative superiority over other substitution patterns provides a data-driven rationale for its selection as a hit compound. Using 3-(4-Methoxyphenyl)-2H-chromen-2-one as a synthetic building block enables systematic exploration of structure-activity relationships, with the aim of improving potency, solubility, and metabolic stability for a differentiated therapeutic profile compared to current standard-of-care XO inhibitors like allopurinol.

Antimitotic Agent Synthesis for Oncology Research

For academic and industrial groups investigating novel tubulin-targeting agents, 3-(4-Methoxyphenyl)-2H-chromen-2-one is a validated chemical core for generating antimitotic compounds. The synthesis of polyalkoxy derivatives of this scaffold has yielded molecules with demonstrated antiproliferative and antitubulin activity in a phenotypic sea urchin embryo model, an established in vivo system for assessing antimitotic potential [1]. This evidence supports its procurement as a key intermediate for diversity-oriented synthesis. By utilizing this specific core, researchers can create focused libraries of coumarin derivatives to elucidate the structural determinants of tubulin binding and cytotoxicity, advancing the development of potential anticancer agents with novel mechanisms of action.

Substituent Effects in 3-Phenylcoumarin SAR

For laboratories conducting fundamental structure-activity relationship (SAR) research on the 3-phenylcoumarin scaffold, 3-(4-Methoxyphenyl)-2H-chromen-2-one represents a critical 'anchor' compound. The extensive literature on this class clearly demonstrates that the electronic and steric properties of substituents on the 3-phenyl ring dramatically modulate biological activity, affecting both potency and selectivity for targets like MAO-B and XO [1]. Using this compound as a reference standard allows for the precise calibration of assay systems and provides a clear benchmark for evaluating the impact of further modifications (e.g., addition of halogens, hydroxyls, or other functional groups) on the coumarin core. This ensures that subsequent data generated on novel analogs can be placed within a robust and reproducible quantitative framework.

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